PVZB1194

Description

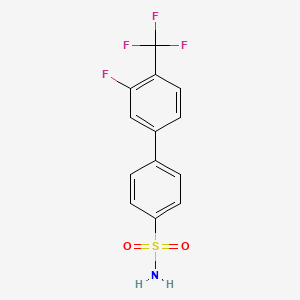

Structure

3D Structure

Properties

Molecular Formula |

C13H9F4NO2S |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20) |

InChI Key |

UEPKMFLFRNDVAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |

Synonyms |

3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide |

Origin of Product |

United States |

Foundational & Exploratory

PVZB1194: A Technical Guide to its Mechanism of Action in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

PVZB1194 is a potent and specific allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11, a critical motor protein for the establishment of a bipolar mitotic spindle. As a member of the biphenyl class of compounds, this compound binds to a distinct allosteric pocket on the KSP motor domain, inducing conformational changes that are competitive with ATP binding. This inhibition of KSP's ATPase activity prevents its microtubule-based motor functions, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-mitotic effect by specifically targeting the KSP motor protein. KSP is a plus-end directed microtubule motor that plays an essential role during the early stages of mitosis by separating the duplicated centrosomes and establishing the bipolar spindle apparatus necessary for proper chromosome segregation.

The core mechanism of this compound action can be summarized in the following steps:

-

Allosteric Binding: this compound binds to a specific allosteric pocket located at the interface of the α4 and α6 helices of the KSP motor domain. This binding site is spatially distinct from the primary ATP-binding pocket and the binding sites of other classes of allosteric KSP inhibitors.

-

ATP-Competitive Inhibition: The binding of this compound to the α4/α6 pocket induces a conformational change in the KSP motor domain that alters the architecture of the ATP-binding site. This allosteric modulation effectively prevents the binding of ATP, thereby inhibiting the ATPase activity of KSP.

-

Disruption of Spindle Formation: The inhibition of KSP's ATPase activity renders the motor protein unable to hydrolyze ATP to generate the force required to push the spindle poles apart. This leads to a failure in centrosome separation and the subsequent formation of a monopolar spindle, where all chromosomes are arranged in a rosette-like structure around a single spindle pole.

-

Mitotic Arrest: The formation of a monopolar spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome-microtubule attachment. The activated SAC halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase and cytokinesis.

-

Inhibition of Cell Proliferation: Prolonged mitotic arrest ultimately leads to cell death through apoptotic pathways, resulting in the potent inhibition of cancer cell proliferation.

A key characteristic of this compound's mechanism is that, unlike some other KSP inhibitors, it does not prevent the interaction of KSP with several important mitotic proteins, including TPX2, Aurora-A kinase, RHAMM (Receptor for Hyaluronan-Mediated Motility), and γ-tubulin[1]. This suggests a nuanced mode of action that selectively disrupts the motor function of KSP while preserving some of its protein-protein interactions. Furthermore, this compound has been shown to enhance the stability of microtubules, an effect that contributes to its overall anti-mitotic activity[1].

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (KSP ATPase Activity) | 0.12 µM | Biochemical Assay | |

| IC₅₀ (Cell Proliferation) | 5.5 µM | HeLa |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Mitotic Arrest

Caption: Signaling pathway of this compound leading to mitotic arrest.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KSP/Eg5 ATPase Activity Assay

This protocol is a generalized method for determining the ATPase activity of KSP and its inhibition by this compound, commonly employing a malachite green-based phosphate detection method.

Materials:

-

Purified recombinant human KSP (Eg5) protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing assay buffer, a fixed concentration of KSP protein, and taxol-stabilized microtubules.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the ATPase reaction by adding a final concentration of 1 mM ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction and Color Development: Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will form a colored complex with free phosphate.

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released based on a standard curve generated with known phosphate concentrations. Determine the percent inhibition of ATPase activity for each this compound concentration relative to the DMSO control. The IC₅₀ value can then be calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol describes the use of an MTS-based assay to determine the effect of this compound on the proliferation of HeLa cells.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTS reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of HeLa cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HeLa cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at a concentration known to induce mitotic arrest (e.g., 10 µM) or with DMSO as a control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to ensure all mitotic cells are included.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. The G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.

Immunofluorescence Staining of Mitotic Spindles

This protocol describes the visualization of mitotic spindles in HeLa cells treated with this compound using immunofluorescence.

Materials:

-

HeLa cells grown on coverslips

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells on sterile glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 10 µM) or DMSO for 24 hours.

-

Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-α-tubulin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the mitotic spindles (green fluorescence from α-tubulin) and chromosomes (blue fluorescence from DAPI) using a confocal microscope. Cells treated with this compound are expected to exhibit monopolar spindles.

Conclusion

This compound is a well-characterized allosteric inhibitor of KSP/Eg5 that induces mitotic arrest through the formation of monopolar spindles. Its distinct binding site and ATP-competitive mechanism of action make it a valuable tool for studying the intricacies of mitosis and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the properties of this compound and other KSP inhibitors.

References

An In-depth Technical Guide to the Binding of PVZB1194 on Eg5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the allosteric inhibitor PVZB1194 and its target, the human mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a crucial motor protein in the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anti-cancer therapeutics. Understanding the precise mechanism of inhibition at the molecular level is paramount for the rational design of next-generation Eg5 inhibitors.

The Allosteric Binding Site of this compound on Eg5

This compound distinguishes itself from many other Eg5 inhibitors, such as monastrol, by binding to a novel allosteric pocket. This binding site is located approximately 15 Å away from the ATP-binding pocket and is formed by the α4 and α6 helices of the Eg5 motor domain. The crystal structure of the human Eg5 motor domain in complex with this compound has been solved at a resolution of 2.80 Å and is available in the Protein Data Bank (PDB) under the accession code 3WPN .[1]

The binding of this compound to this α4/α6 pocket induces a conformational change in the protein that is transmitted to the nucleotide-binding site. This allosteric communication is primarily mediated by the residue Tyr104 . The movement of Tyr104 upon this compound binding leads to the displacement of other residues, which in turn disrupts the proper binding of ATP.[1] This mechanism of action classifies this compound as an ATP-competitive inhibitor.

Key Interacting Residues

Analysis of the 3WPN crystal structure reveals several key amino acid residues that form the binding pocket for this compound. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the stability of the complex.

| Interacting Residue | Interaction Type(s) |

| Tyr104 | π-π stacking, Hydrophobic |

| Leu292 | Hydrophobic |

| Leu293 | Hydrophobic |

| Tyr352 | π-π stacking, Hydrophobic |

| Asn287 | Hydrogen bond |

| Glu345 | Hydrogen bond |

| Ser269 | Hydrogen bond (weak) |

| Ile332 | Hydrophobic |

| Ala334 | Hydrophobic |

| Ala353 | Hydrophobic |

This table summarizes the key residues involved in the binding of this compound to Eg5, as inferred from structural and computational studies. The precise bond distances can be obtained from the analysis of the PDB entry 3WPN.

Quantitative Binding Data

The inhibitory potency of this compound has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) for the inhibition of Eg5's ATPase activity has been determined to be:

| Parameter | Value |

| IC50 | 0.12 µM |

This value indicates that this compound is a potent inhibitor of Eg5.

Experimental Protocols

The determination of the this compound binding site and its inhibitory activity involved several key experimental techniques. The following sections provide an overview of the methodologies employed.

Protein Expression and Purification for Crystallography

The human Eg5 motor domain (e.g., residues 1-368) is typically expressed in an Escherichia coli expression system. A common protocol involves:

-

Transformation: Transformation of a suitable E. coli strain (e.g., BL21(DE3)) with a plasmid encoding the Eg5 motor domain, often with an affinity tag (e.g., His-tag) for purification.

-

Cell Culture: Growth of the transformed bacteria in a rich medium (e.g., Terrific Broth) at 37°C to a suitable optical density.

-

Induction: Induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

-

Cell Lysis: Harvesting of the cells by centrifugation and lysis using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: Purification of the His-tagged Eg5 motor domain from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin. The protein is eluted with an imidazole gradient.

-

Ion Exchange Chromatography: Further purification using a cation exchange column (e.g., HiTrap SP) to separate the Eg5 motor domain from remaining contaminants.

-

Size-Exclusion Chromatography: A final polishing step using a gel filtration column (e.g., Superdex 200) to ensure the homogeneity of the protein sample. The protein is eluted in a buffer suitable for crystallization.

X-ray Crystallography

The crystal structure of the Eg5-PVZB1194 complex was determined by X-ray diffraction. A general workflow for this process is as follows:

-

Complex Formation: The purified Eg5 motor domain is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly used. This involves mixing the complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and other additives to obtain diffraction-quality crystals. For the 3WPN structure, the specific crystallization conditions would have been determined through such screening and optimization.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known Eg5 motor domain structure as a search model. The electron density for the bound this compound is then clearly visible, allowing for its modeling into the structure. The final model is refined to achieve the best possible fit to the experimental data.

ATPase Activity Assay

The inhibitory effect of this compound on the microtubule-stimulated ATPase activity of Eg5 is a key measure of its potency. A common method is the continuous spectrophotometric, enzyme-coupled assay:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., PIPES), MgCl2, and an ATP regeneration system consisting of pyruvate kinase (PK) and lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

-

Eg5 and Microtubules: Purified Eg5 motor domain and taxol-stabilized microtubules are added to the reaction mixture.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells of a microplate.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the oxidation of NADH to NAD+ by LDH as it converts pyruvate (a product of ATP regeneration by PK) to lactate.

-

Data Analysis: The initial rates of ATPase activity are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 value.

Visualizations

Signaling Pathway of Eg5 Inhibition

The following diagram illustrates the central role of Eg5 in mitosis and the inhibitory effect of this compound.

Caption: Mechanism of Eg5 inhibition by this compound leading to mitotic arrest.

Experimental Workflow for Binding Site Identification

The following diagram outlines the typical experimental workflow to identify and characterize the binding site of a small molecule inhibitor like this compound.

Caption: Experimental workflow for identifying the binding site of this compound on Eg5.

References

The Discovery and Synthesis of Biphenyl-Type Eg5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin spindle protein (KSP), Eg5, is a critical motor protein in the formation of the bipolar mitotic spindle, making it an attractive target for the development of novel anti-cancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. Biphenyl-type Eg5 inhibitors have emerged as a promising class of allosteric inhibitors that bind to a unique pocket, the α4/α6 allosteric site, distinct from the binding site of other Eg5 inhibitors like monastrol. This unique binding mode allows them to be active against cell lines resistant to other Eg5 inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of biphenyl-type Eg5 inhibitors, complete with detailed experimental protocols and data presented for easy comparison.

Introduction: The Role of Eg5 in Mitosis and as a Therapeutic Target

The kinesin spindle protein Eg5, a member of the kinesin-5 family, is a plus-end-directed microtubule motor protein.[1] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart.[2] Inhibition of Eg5's ATPase activity prevents centrosome separation, leading to the formation of characteristic monoastral spindles, which in turn activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.[2][3] As Eg5 is primarily expressed in proliferating cells, targeting this protein offers a therapeutic window for cancer treatment with potentially fewer side effects, such as the neurotoxicity often associated with tubulin-targeting agents.[3]

Biphenyl-type compounds have been identified as a distinct class of Eg5 inhibitors.[3] Unlike the well-characterized loop L5/α2/α3 pocket binders, these inhibitors target a different allosteric site formed by the α4 and α6 helices.[3] By binding to this pocket, they induce a conformational change that distorts the ATP-binding site, thereby inhibiting Eg5's motor activity.[4] This unique mechanism of action makes them effective against cancer cells that have developed resistance to other Eg5 inhibitors.[3]

Data Presentation: Quantitative Analysis of Biphenyl-Type Eg5 Inhibitors

The following table summarizes the structure-activity relationship (SAR) data for a series of biphenyl-type Eg5 inhibitors, presented as the negative logarithm of the half-maximal inhibitory concentration (pIC50). This data is crucial for understanding the chemical features that contribute to potent Eg5 inhibition.

| Compound ID | Structure | pIC50 |

| 1 | 4'-((3-aminophenyl)sulfamoyl)-[1,1'-biphenyl]-4-carboxamide | 2.30 |

| 2 | N-(3-aminophenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 2.15 |

| 3 | N-(3-aminophenyl)-4'-(ethylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 2.00 |

| 4 | N-(3-aminophenyl)-3'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 1.89 |

| 5 | N-(3-hydroxyphenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 1.77 |

| ... | ... | ... |

| 66 | N-phenyl-[1,1'-biphenyl]-4-carboxamide | -1.04 |

Note: This table is a partial representation of the 66 compounds detailed in the cited literature. For a comprehensive list, please refer to the original publication.

Experimental Protocols

Eg5 ATPase Activity Assay (Malachite Green Assay)

This protocol describes a colorimetric assay to measure the ATPase activity of Eg5 and determine the inhibitory potential of test compounds. The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, which forms a colored complex with malachite green.

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (polymerized from tubulin)

-

Paclitaxel (Taxol)

-

ATP

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH2PO4)

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of Malachite Green Reagent according to the manufacturer's instructions.

-

Prepare a series of phosphate standards in Assay Buffer to generate a standard curve.

-

Prepare a reaction mixture containing Eg5 protein and microtubules in Assay Buffer. The final concentrations should be optimized but are typically in the nanomolar range for Eg5 and micromolar range for tubulin.

-

Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

-

Assay Protocol:

-

Add the reaction mixture (Eg5 and microtubules) to the wells of a 96-well plate.

-

Add the test compounds or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

-

Initiate the ATPase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km of Eg5 for ATP.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Malachite Green Reagent to all wells.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.

-

Convert the absorbance readings of the samples to the amount of Pi released using the standard curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

-

Mitotic Arrest Assay (Immunofluorescence)

This protocol describes how to assess the ability of biphenyl-type Eg5 inhibitors to induce mitotic arrest in cancer cells by visualizing the formation of monoastral spindles using immunofluorescence microscopy.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (to visualize microtubules)

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). A positive control such as monastrol or S-trityl-L-cysteine (STLC) should be included.

-

-

Immunofluorescence Staining:

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells extensively with PBS.

-

Counterstain the nuclei by incubating with DAPI or Hoechst 33342 for 5-10 minutes.

-

Wash the cells with PBS.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

-

Acquire images of multiple fields for each treatment condition.

-

Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype. A monoastral spindle is characterized by a radial array of microtubules emanating from a single pole with condensed chromosomes arranged in a rosette-like pattern.

-

Determine the EC50 value, the concentration of the compound that induces a monoastral phenotype in 50% of the mitotic cells.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of biphenyl-type Eg5 inhibitors leading to mitotic arrest.

Caption: General workflow for the discovery of Eg5 inhibitors.

Chemical Synthesis Route

The synthesis of biphenyl-type Eg5 inhibitors often involves a Suzuki coupling reaction to form the central biphenyl core, followed by functional group manipulations to introduce the necessary pharmacophoric elements. Below is a representative synthetic scheme for a key intermediate, N-(3-aminophenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide.

Caption: Representative synthesis of a biphenyl-type Eg5 inhibitor intermediate.

Conclusion

Biphenyl-type Eg5 inhibitors represent a promising class of anti-cancer agents with a distinct mechanism of action. Their ability to bind to a novel allosteric site on Eg5 makes them particularly interesting for overcoming resistance to other antimitotic drugs. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these compounds, including detailed experimental protocols to aid researchers in this field. The provided data and workflows offer a solid foundation for the further development and optimization of this important class of therapeutic agents. The continued exploration of the structure-activity relationships and the development of more potent and selective biphenyl-type Eg5 inhibitors hold significant promise for the future of cancer therapy.

References

- 1. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 4. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

PVZB1194: An Allosteric Inhibitor of Kinesin-5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PVZB1194, a novel allosteric inhibitor of Kinesin-5 (also known as Eg5 or KSP). Kinesin-5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it a key target for the development of anticancer therapeutics. This compound represents a unique class of biphenyl-type inhibitors with a distinct mechanism of action compared to other well-characterized Eg5 inhibitors.

Introduction to Kinesin-5 and its Inhibition

Kinesin-5 is a homotetrameric, plus-end-directed microtubule motor protein essential for cell division.[1] It functions by crosslinking and sliding antiparallel microtubules apart, which is a critical step in the separation of duplicated centrosomes and the establishment of a bipolar mitotic spindle.[1] Inhibition of Kinesin-5 leads to a characteristic "monoastral" spindle phenotype, where a monopolar spindle is formed, triggering the spindle assembly checkpoint and leading to mitotic arrest and subsequent cell death.[2][3] This specific role in mitosis makes Kinesin-5 an attractive target for cancer therapy, as its inhibition is less likely to affect non-proliferating cells, potentially reducing the side effects commonly associated with tubulin-targeting agents.[4]

This compound: A Novel Allosteric Inhibitor

This compound is a biphenyl-type small molecule inhibitor of the Kinesin-5 ATPase activity.[3][5] Unlike many other allosteric Eg5 inhibitors that bind to the loop L5/α2/α3 pocket, this compound binds to a distinct allosteric site located at the interface of the α4 and α6 helices of the motor domain.[2][5][6] This binding pocket is approximately 15 Å away from the nucleotide-binding site.[6][7]

Mechanism of Action: Allosteric ATP-Competitive Inhibition

A unique characteristic of this compound is its allosteric, yet ATP-competitive, mechanism of inhibition.[2][8][9] Binding of this compound to the α4/α6 pocket induces a conformational change in the Eg5 motor domain.[6] Specifically, this binding event causes a shift in Tyr104, which in turn displaces Thr107 and alters the conformation of the ATP-binding site, thereby preventing the binding of ATP.[8][10] This is in contrast to inhibitors that bind the L5/α2/α3 pocket, which typically act in an ATP-uncompetitive manner by inhibiting ADP release.[8] The crystal structure of the Eg5 motor domain in complex with this compound (PDB ID: 3WPN) has been resolved, providing detailed insights into this unique allosteric mechanism.[6][8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.12 µM | Kinesin Spindle Protein (KSP) ATPase assay | [3][5] |

| IC50 | 5.5 µM | HeLa cell proliferation assay (48 hrs) | [3][5] |

Table 1: Biochemical and Cellular Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the Kinesin-5 ATPase activity and in a cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other Kinesin-5 inhibitors.

Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Kinesin-5 in the presence of microtubules, which is a direct measure of its motor activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected. Several detection methods can be used, including a phosphate sensor that shows increased fluorescence upon binding to Pi or a coupled enzyme assay (pyruvate kinase/lactate dehydrogenase-linked assay).

Protocol Outline:

-

Reagent Preparation:

-

Purified recombinant Kinesin-5 motor domain.

-

Taxol-stabilized microtubules.

-

Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 50 nM microtubules, 20 µM Paclitaxel).

-

ATP solution (e.g., 200 µM).

-

This compound stock solution in DMSO, serially diluted.

-

Phosphate detection reagent (e.g., Phosphate Sensor or components for a coupled enzyme assay).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add the Kinesin-5 enzyme to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence or absorbance) at different time points (for kinetic assays) or at a fixed endpoint.

-

Calculate the rate of ATP hydrolysis.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Kinesin-5 motors.

Principle: Kinesin-5 motors are immobilized on a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed and recorded using fluorescence microscopy.

Protocol Outline:

-

Flow-Cell Preparation:

-

Construct a flow-cell using a microscope slide and a coverslip.

-

-

Motor Immobilization:

-

Introduce a solution of Kinesin-5 into the flow-cell and incubate to allow the motors to adsorb to the glass surface.

-

Wash with buffer to remove unbound motors.

-

-

Microtubule Motility:

-

Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules and ATP into the flow-cell.

-

To test the inhibitor, include this compound in this solution.

-

-

Data Acquisition and Analysis:

-

Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.

-

Record time-lapse image sequences.

-

Analyze the velocity and directionality of microtubule gliding using kymograph analysis. Inhibition of motor activity will result in reduced or arrested microtubule movement.

-

Cellular Mitotic Arrest Assay

This assay determines the ability of this compound to induce cell cycle arrest in mitosis, leading to the characteristic monoastral spindle phenotype.

Principle: Cancer cells (e.g., HeLa) are treated with this compound. The cells are then fixed and stained for microtubules (α-tubulin) and DNA (e.g., with Hoechst or DAPI). The percentage of cells arrested in mitosis with monopolar spindles is quantified by fluorescence microscopy.

Protocol Outline:

-

Cell Culture and Treatment:

-

Plate HeLa cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 17-24 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

-

Permeabilize the cells (if necessary).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with Hoechst or DAPI.

-

-

Data Acquisition and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells exhibiting a monoastral spindle phenotype at each inhibitor concentration.

-

An IC50 for mitotic arrest can be determined by plotting the percentage of mitotic arrest against the inhibitor concentration.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of this compound allosteric inhibition of Kinesin-5.

Caption: Workflow for the microtubule-activated ATPase assay.

Caption: Workflow for the cellular mitotic arrest assay.

Conclusion

This compound is a potent and specific allosteric inhibitor of Kinesin-5 with a novel ATP-competitive mechanism of action. Its distinct binding site in the α4/α6 pocket offers a potential advantage in overcoming resistance mechanisms that may develop against inhibitors targeting the more conventional L5/α2/α3 pocket. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of mitosis and cancer drug discovery to further investigate this compound and other Kinesin-5 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]

- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Scholars@Duke publication: Allosteric inhibition of kinesin-5 modulates its processive directional motility. [scholars.duke.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3wpn - Kinesin spindle protein Eg5 in complex with ATP-competitive inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Deep Dive into the Structural Basis of PVZB1194's ATP-Competitive Inhibition of Kinesin Spindle Protein (Eg5)

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of PVZB1194, a novel biphenyl-type inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a critical motor protein in the formation of the bipolar mitotic spindle, making it a key target for anticancer therapies. This compound presents a unique mechanism of action as an allosteric inhibitor that functions in an ATP-competitive manner. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.

Executive Summary

This compound is a potent inhibitor of KSP ATPase activity, which ultimately leads to mitotic arrest and the formation of monopolar spindles in cancer cells.[1][2] Unlike many other KSP inhibitors that bind to the L5/α2/α3 allosteric pocket, this compound targets a distinct allosteric site formed by the α4 and α6 helices of the motor domain.[3][4][5] This binding event, approximately 15 Å from the ATP-binding pocket, induces a cascade of conformational changes that distorts the nucleotide-binding site, thereby preventing ATP from binding.[4][5] This allosteric, yet ATP-competitive, mode of inhibition offers a promising avenue for overcoming resistance to other classes of KSP inhibitors.[5][6]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | KSP ATPase Activity | 0.12 µM | [1][2] |

| IC50 | HeLa Cell Proliferation | 5.5 µM | [1][2] |

Structural Basis of Inhibition: An Allosteric to Orthosteric Crosstalk

The cornerstone of this compound's mechanism lies in its unique binding site and the subsequent conformational changes it induces in the KSP motor domain. X-ray crystallography studies have been pivotal in elucidating this mechanism.[4]

Binding Site: this compound binds to an allosteric pocket located between the α4 and α6 helices of the KSP motor domain.[3][4][7] This is a distinct site from the well-characterized L5/α2/α3 pocket targeted by inhibitors such as monastrol.[3][4]

Conformational Cascade: Upon binding of this compound to the α4/α6 pocket, a critical conformational change is initiated. This change is transmitted through the protein structure, notably affecting the orientation of Tyr104.[3][4] The movement of Tyr104 subsequently displaces Thr107, which in turn alters the conformation of the ATP-binding site, rendering it unable to bind ATP effectively.[3] This allosteric effect on the orthosteric (ATP-binding) site is the primary reason for its ATP-competitive inhibition profile.[3][8] The conformation of the neck linker has also been shown to be important for the stable binding of this compound.[3]

Signaling and Cellular Effects: By inhibiting the ATPase activity of KSP, this compound prevents the motor protein from performing its function of separating the spindle poles during mitosis. This leads to the formation of a characteristic "monoastral" spindle, where a single spindle pole is observed.[1][5] This aberrant spindle formation activates the spindle assembly checkpoint, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.[9]

Experimental Protocols

The elucidation of this compound's structural basis of inhibition relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

1. KSP Motor Domain Expression and Purification

-

Objective: To produce a sufficient quantity of purified KSP motor domain for structural and biochemical studies.

-

Protocol:

-

The cDNA encoding the human KSP motor domain (e.g., residues 1-368) is cloned into an expression vector (e.g., pET series) with an N-terminal purification tag (e.g., His6-tag).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by ultracentrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM).

-

The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease).

-

Further purification is achieved by size-exclusion chromatography to ensure homogeneity. Protein concentration is determined by UV absorbance at 280 nm.

-

2. X-ray Crystallography of KSP-PVZB1194 Complex

-

Objective: To determine the three-dimensional structure of this compound in complex with the KSP motor domain.

-

Protocol:

-

The purified KSP motor domain is concentrated to 5-10 mg/mL.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a molar excess (e.g., 5-10 fold) to ensure saturation of the binding site.

-

The complex is incubated on ice for 1-2 hours.

-

Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A variety of commercial and in-house crystallization screens are used.

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved by molecular replacement using a known KSP motor domain structure as a search model.

-

The model is refined, and the this compound molecule is built into the electron density map.

-

3. Microtubule-Stimulated ATPase Assay

-

Objective: To measure the inhibitory effect of this compound on the ATPase activity of KSP in the presence of microtubules.

-

Protocol:

-

Tubulin is polymerized to form microtubules in a suitable buffer (e.g., BRB80) containing GTP and taxol to stabilize the microtubules.

-

The ATPase assay is performed in a reaction buffer containing KSP motor domain, microtubules, and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured by detecting the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric assay such as the malachite green assay.

-

The absorbance is measured at a specific wavelength (e.g., 620-650 nm).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a significant advancement in the development of KSP inhibitors. Its unique allosteric binding site and ATP-competitive mechanism provide a clear structural basis for its potent anti-mitotic activity. The detailed understanding of its interaction with the KSP motor domain, as elucidated by structural biology and biochemical assays, offers a solid foundation for the structure-based design of next-generation KSP inhibitors with improved efficacy and the potential to overcome existing drug resistance mechanisms. Further investigation into the synergistic effects of this compound with other antimitotic agents, such as paclitaxel and Aurora-A inhibitors, may open new avenues for combination therapies in cancer treatment.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of PVZB1194 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVZB1194 is a biphenyl-type inhibitor targeting the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar spindle during mitosis. Unlike many other Eg5 inhibitors that bind to the α2/L5/α3 allosteric pocket, this compound exhibits a distinct mechanism of action by binding to a novel allosteric site. This unique interaction profile translates into potent anti-proliferative activity and presents a promising avenue for the development of novel cancer therapeutics, particularly in the context of resistance to conventional antimitotic agents. This technical guide provides a comprehensive overview of the core effects of this compound on microtubule dynamics, including its mechanism of action, quantitative data on its inhibitory activities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Eg5. It binds to a distinct allosteric pocket formed by the α4 and α6 helices of the Eg5 motor domain.[1] This binding event induces a conformational change that distorts the nucleotide-binding pocket, thereby preventing the binding of ATP.[1] The inhibition of Eg5's ATPase activity prevents it from performing its essential function of separating the spindle poles during the early stages of mitosis. This leads to the formation of characteristic "mono-astral" spindles, where the centrosomes fail to separate, resulting in a monopolar spindle apparatus. Consequently, the spindle assembly checkpoint is activated, leading to mitotic arrest and eventual apoptotic cell death in proliferating cancer cells.[1]

A noteworthy characteristic of this compound is its ability to enhance the stability of microtubules, an effect that contributes to its overall antimitotic activity.[1]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

| Target | Assay Type | IC50 Value | Reference |

| Kinesin Spindle Protein (Eg5) | ATPase Inhibition Assay | 0.12 µM | [PMID: 19167222] |

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | Cell Proliferation Assay | 5.5 µM | [PMID: 19167222] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Eg5 ATPase Inhibition Assay

This protocol is a general guideline for determining the IC50 value of this compound against Eg5 ATPase activity.

Materials:

-

Recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

ATP

-

This compound

-

ATPase assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Eg5 protein and microtubules in the ATPase assay buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent and a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control group.

-

Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Immunofluorescence Assay for Mitotic Arrest

This protocol describes the visualization of mitotic spindles in cells treated with this compound to confirm mitotic arrest.

Materials:

-

HeLa cells

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow HeLa cells on coverslips in a 6-well plate.

-

Treat the cells with an effective concentration of this compound (e.g., 10 µM) for 24 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash the cells with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope to observe the formation of monopolar spindles.

Microtubule Stability Assay

This protocol provides a method to assess the microtubule-stabilizing effect of this compound.

Materials:

-

HeLa cells

-

This compound

-

Nocodazole (or another microtubule-destabilizing agent)

-

Fixative, permeabilization buffer, blocking buffer, antibodies, and DAPI as described in the immunofluorescence protocol.

-

Fluorescence microscope

Procedure:

-

Treat HeLa cells grown on coverslips with this compound for a predetermined time (e.g., 4 hours).

-

In a parallel control group, treat cells with DMSO.

-

Expose both this compound-treated and control cells to a low concentration of nocodazole (e.g., 10 µM) for a short period (e.g., 30 minutes) to induce microtubule depolymerization.

-

Fix, permeabilize, and stain the cells for α-tubulin and DNA as described in the immunofluorescence protocol.

-

Compare the microtubule network integrity between the this compound-treated and control cells using fluorescence microscopy. Enhanced microtubule stability in the presence of this compound will be indicated by a more intact microtubule network following nocodazole treatment compared to the control.

Mandatory Visualizations

Caption: Signaling pathway of this compound's mechanism of action.

References

Initial In Vitro Characterization of PVZB1194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of the novel kinase inhibitor, PVZB1194. The data and protocols presented herein are intended to serve as a foundational resource for researchers engaged in the evaluation and development of this compound.

Executive Summary

This compound is a potent and selective small molecule inhibitor of MEK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various human cancers, making it a critical target for therapeutic intervention.[3] This document summarizes the primary biochemical and cell-based assays conducted to ascertain the potency, selectivity, and cellular effects of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The key quantitative metrics are summarized below for clear comparison.

Table 1: Biochemical Potency of this compound against MEK1 Kinase

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | MEK1 | Radiometric | 15.2 |

| Control | MEK1 | Radiometric | 250.6 |

Table 2: Cellular Activity of this compound in A-375 Melanoma Cell Line

| Compound | Assay Type | Endpoint | CC₅₀ (nM) |

| This compound | Cell Viability (MTT) | Metabolic Activity | 75.8 |

| Control | Cell Viability (MTT) | Metabolic Activity | >10,000 |

Signaling Pathway and Experimental Visualizations

To elucidate the mechanism of action and experimental designs, the following diagrams have been generated.

References

exploring the cellular consequences of PVZB1194 treatment

An In-Depth Technical Guide to the Cellular Consequences of PVZB1194 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, this compound demonstrates high-affinity binding and potent inhibition of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. This targeted inhibition leads to a cascade of downstream cellular effects, including cell cycle arrest, induction of apoptosis, and modulation of gene expression. This document provides a comprehensive overview of the cellular and molecular consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Quantitative Analysis of Cellular Response to this compound

The efficacy of this compound was assessed across multiple cancer cell lines, with a focus on those harboring BRAF V600E mutations, which confer constitutive activation of the MAPK pathway. The following tables summarize the key quantitative findings from these studies.

Table 1: Cell Viability (IC50) Following 72-hour this compound Treatment

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |

| A375 | Malignant Melanoma | V600E | 85 |

| SK-MEL-28 | Malignant Melanoma | V600E | 110 |

| HT-29 | Colorectal Carcinoma | V600E | 150 |

| MCF7 | Breast Adenocarcinoma | Wild-Type | > 10,000 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 850 |

Table 2: Apoptosis Induction by this compound in A375 Cells (48-hour treatment)

| This compound Concentration (nM) | % Annexin V Positive Cells (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.3 |

| 50 | 25.8 ± 3.1 |

| 100 | 48.6 ± 4.5 |

| 250 | 72.1 ± 5.9 |

Table 3: Phospho-Protein Modulation by this compound in A375 Cells (6-hour treatment)

| Target Protein | This compound Concentration (nM) | Relative Phosphorylation Level (%) |

| p-ERK1/2 (Thr202/Tyr204) | 0 (Vehicle) | 100 |

| 100 | 12 | |

| p-RSK (Ser380) | 0 (Vehicle) | 100 |

| 100 | 18 |

Signaling Pathway Analysis

This compound exerts its effects by inhibiting the central MEK1/2 kinases within the MAPK/ERK signaling cascade. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (IC50 Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.

Caption: Workflow for determining cell viability and IC50 values.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: A 10-point serial dilution of this compound (ranging from 1 nM to 100 µM) is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Resazurin Addition: 20 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Fluorescence Reading: The fluorescence intensity (Ex/Em: ~560/590 nm) is measured using a plate reader.

-

Data Analysis: The fluorescence readings are normalized to the vehicle control wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

This protocol describes the quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Treatment: A375 cells are seeded in 6-well plates and treated with this compound (0, 50, 100, 250 nM) for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V positive cells are quantified as apoptotic.

Western Blot for Phospho-Protein Analysis

This protocol details the procedure for detecting changes in the phosphorylation status of key signaling proteins.

Caption: Logical flow of the Western Blotting protocol for protein analysis.

Methodology:

-

Cell Lysis: A375 cells are treated with this compound for 6 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-ERK1/2, total ERK1/2, p-RSK, and total RSK.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is performed to quantify band intensity.

Conclusion

This compound is a potent and selective inhibitor of MEK1/2, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cell lines with a constitutively active MAPK pathway. The data presented herein confirms its mechanism of action through the targeted suppression of ERK1/2 phosphorylation and downstream signaling events. These findings underscore the therapeutic potential of this compound and provide a foundational dataset for further preclinical and clinical development.

Methodological & Application

Application Notes and Protocols for PVZB1194, a Kinesin-5 Inhibitor

These application notes provide a detailed overview and experimental protocols for the use of PVZB1194, a biphenyl-type inhibitor of Kinesin-5 (KSP/Eg5), in a cell culture setting. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction

This compound is a potent and specific inhibitor of the Kinesin-5 ATPase activity.[1][2] Kinesin-5, also known as KSP or Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis.[3] Inhibition of this protein leads to mitotic arrest and the formation of characteristic monopolar spindles, ultimately resulting in cell death.[1][2][3] this compound binds to a distinct allosteric pocket at the junction of the α4 and α6 helices of the Kinesin-5 motor domain.[3][4] Due to its mechanism of action, this compound is a compound of interest for cancer research and therapeutic development.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Kinesin-5.[1][2] By binding to an allosteric site, it induces conformational changes that affect the ATP-binding pocket, thereby inhibiting the ATPase activity of the motor protein.[5] This inhibition prevents the proper separation of centrosomes during mitosis, leading to the formation of a monopolar spindle and subsequent mitotic arrest.[1][2] Studies have shown that this compound can synergistically inhibit the proliferation of HeLa cells when used in combination with paclitaxel.[6]

Data Presentation

The following table summarizes the quantitative data available for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 for KSP ATPase | 0.12 µM | - | [1][2] |

| IC50 for cell proliferation | 5.5 µM | HeLa | [1][2] |

Experimental Protocols

HeLa Cell Culture Protocol

This protocol outlines the basic steps for maintaining and passaging the HeLa cell line, a common model for studying the effects of anti-mitotic agents like this compound.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T25 or T75 cell culture flasks

-

Incubator at 37°C with 5% CO2

Procedure:

-

Maintain HeLa cells in a T75 flask in a 37°C incubator with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete DMEM.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh complete DMEM and plate at the desired density for experiments or continued culture.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on HeLa cell proliferation.

Materials:

-

HeLa cells

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Complete DMEM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from a non-effective dose to a fully inhibitory dose (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 24-72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Immunofluorescence for Mitotic Arrest and Spindle Morphology

This protocol allows for the visualization of the cellular effects of this compound, specifically the induction of mitotic arrest and the formation of monopolar spindles.

Materials:

-

HeLa cells grown on glass coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat HeLa cells with this compound at a concentration known to induce mitotic arrest (e.g., 5-10 µM) for 16-24 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for an increased mitotic index and cells with a monopolar spindle phenotype.

Visualizations

Caption: Mechanism of action of this compound leading to mitotic arrest.

Caption: General experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinesin-5/Eg5/KSP Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PVZB1194 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVZB1194 is a potent and specific biphenyl-type allosteric inhibitor of the human kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2] Inhibition of Eg5 leads to a characteristic "monoastral" spindle phenotype, mitotic arrest, and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy.[1][3]

Unlike many other Eg5 inhibitors that bind to the L5/α2/α3 allosteric pocket, this compound features a unique mechanism of action. It binds to a distinct allosteric site at the α4/α6 interface of the Eg5 motor domain.[2] This binding event induces a conformational change that distorts the nucleotide-binding pocket, thereby preventing ATP from binding and acting as an ATP-competitive inhibitor.[1] This novel mechanism may allow this compound to overcome resistance observed with other Eg5 inhibitors.